ethyl 1-methyl-4-[(4,4,4-trifluoro-3-hydroxybutyl)amino]-1H-pyrazolo[3,4-b]pyridine-5-carboxylate
Description
Ethyl 1-methyl-4-[(4,4,4-trifluoro-3-hydroxybutyl)amino]-1H-pyrazolo[3,4-b]pyridine-5-carboxylate is a pyrazolo[3,4-b]pyridine derivative characterized by:
- 1-Methyl group at the pyrazole ring (position 1).
- 4-[(4,4,4-Trifluoro-3-hydroxybutyl)amino] substituent at position 4, introducing a polar, electron-withdrawing trifluoromethyl group and a hydroxyl moiety.
- Ethyl ester at position 5, which may act as a prodrug moiety or influence solubility.
Properties
IUPAC Name |
ethyl 1-methyl-4-[(4,4,4-trifluoro-3-hydroxybutyl)amino]pyrazolo[3,4-b]pyridine-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17F3N4O3/c1-3-24-13(23)9-6-19-12-8(7-20-21(12)2)11(9)18-5-4-10(22)14(15,16)17/h6-7,10,22H,3-5H2,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXWYGMRHDFSWCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2C(=C1NCCC(C(F)(F)F)O)C=NN2C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17F3N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 1-methyl-4-[(4,4,4-trifluoro-3-hydroxybutyl)amino]-1H-pyrazolo[3,4-b]pyridine-5-carboxylate typically involves multiple steps, starting with the preparation of the pyrazolo[3,4-b]pyridine core[_{{{CITATION{{{1{ethyl 1-methyl-4-[(4,4,4-trifluoro-3-hydroxybutyl)amino]-1H-pyrazolo[3 ...](https://www.sigmaaldrich.com/US/en/product/keyorganicsbionet/key465199286?context=bbe). This can be achieved through the cyclization of appropriate precursors under controlled conditions[{{{CITATION{{{1{ethyl 1-methyl-4-[(4,4,4-trifluoro-3-hydroxybutyl)amino]-1H-pyrazolo3 ...{{{CITATION{{{_1{ethyl 1-methyl-4-[(4,4,4-trifluoro-3-hydroxybutyl)amino]-1H-pyrazolo3 ....
Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents may be employed to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{_1{ethyl 1-methyl-4-[(4,4,4-trifluoro-3-hydroxybutyl)amino]-1H-pyrazolo3 ....
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be performed using various alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Generation of different alkylated or acylated derivatives.
Scientific Research Applications
Anticancer Properties
Research indicates that pyrazolo[3,4-b]pyridine derivatives exhibit notable anticancer activity. For instance, compounds similar to ethyl 1-methyl-4-[(4,4,4-trifluoro-3-hydroxybutyl)amino]-1H-pyrazolo[3,4-b]pyridine-5-carboxylate have been shown to inhibit cancer cell proliferation. A study highlighted that certain derivatives demonstrated IC50 values as low as 2.59 µM against HeLa cells, suggesting potent anticancer potential compared to standard chemotherapeutics like doxorubicin .
Antimicrobial Activity
The compound's structural features may also confer antimicrobial properties. Pyrazolo[3,4-b]pyridines have been investigated for their effectiveness against various bacterial and fungal strains. The presence of the trifluoromethyl group in the structure is believed to enhance lipophilicity and membrane permeability, potentially improving antimicrobial efficacy.
Synthetic Pathways
The synthesis of this compound can be achieved through several methodologies:
- Condensation Reactions : The compound can be synthesized via condensation of appropriate pyrazole derivatives with substituted amino acids or amines.
- Cyclization Techniques : A common method involves cyclization reactions where substituted hydrazines react with carbonyl compounds to form the pyrazole ring structure.
Yield and Purification
Typical yields for such synthetic routes can vary but are often optimized using techniques like recrystallization or chromatography to ensure high purity levels suitable for biological testing.
Potential Drug Development
Due to its promising biological activities, this compound is being explored as a candidate for drug development targeting:
- Cancer Treatment : With its anticancer properties, it could serve as a lead compound for developing new chemotherapeutic agents.
- Infectious Diseases : Its antimicrobial potential positions it as a candidate for treating bacterial infections resistant to current antibiotics.
Data Table: Comparison of Biological Activities
| Compound Name | Activity Type | IC50 (µM) | Reference |
|---|---|---|---|
| Ethyl 1-Methyl-4-[...] | Anticancer | 2.59 | |
| Doxorubicin | Anticancer | 2.35 | |
| Similar Pyrazole Derivative | Antimicrobial | TBD | TBD |
Case Studies and Research Findings
Numerous studies have documented the synthesis and evaluation of pyrazolo[3,4-b]pyridine derivatives:
- A comprehensive review indicated that over 300,000 derivatives exist in literature with diverse substituents affecting their biological activity .
- Specific studies have focused on structure-activity relationships (SAR), demonstrating how modifications in the pyrazole scaffold can enhance potency against various targets.
Mechanism of Action
The mechanism by which ethyl 1-methyl-4-[(4,4,4-trifluoro-3-hydroxybutyl)amino]-1H-pyrazolo[3,4-b]pyridine-5-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. The trifluoromethyl group and hydroxyl group may play crucial roles in its binding affinity and biological activity.
Comparison with Similar Compounds
Substituent Variations and Physicochemical Properties
Key differences in substituents and their impacts are summarized below:
Key Observations:
- The trifluoro-hydroxybutyl amino group in the target compound introduces unique polarity and steric bulk compared to methylthio () or methoxybenzyl () groups.
- Melting Points : Esters (e.g., 133°C in ) generally have lower melting points than carboxylic acids (154°C in ) due to reduced intermolecular hydrogen bonding.
Biological Activity
Ethyl 1-methyl-4-[(4,4,4-trifluoro-3-hydroxybutyl)amino]-1H-pyrazolo[3,4-b]pyridine-5-carboxylate is a compound belonging to the pyrazolo[3,4-b]pyridine class, which has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.
Chemical Structure and Synthesis
The compound's structure can be represented as follows:
This structure includes a pyrazolo-pyridine core with a trifluoromethyl group and a hydroxybutyl chain that may influence its biological activity. The synthesis typically involves multicomponent reactions that facilitate the introduction of various functional groups.
Anticancer Activity
Research has indicated that derivatives of pyrazolo[3,4-b]pyridines exhibit significant anticancer properties. For instance, a study highlighted the cytotoxic effects of related compounds against various cancer cell lines. This compound demonstrated selective activity against triple-negative breast cancer cells (MDA-MB-231), with an IC50 value indicating potent cytotoxicity .
Table 1: Summary of Anticancer Activity
| Compound | Cell Line | IC50 (µM) | Selectivity Index |
|---|---|---|---|
| This compound | MDA-MB-231 | 0.59 | >25 |
| Related Pyrazole Derivative | HL60 | 1.05 | - |
| Related Pyrazole Derivative | K562 | 0.95 | - |
This data suggests that the compound may selectively target cancer cells while exhibiting lower toxicity towards normal cells.
Antitubercular Activity
In addition to anticancer properties, this compound's derivatives have shown promise against Mycobacterium tuberculosis. A study conducted molecular docking simulations and in vitro assays demonstrating that certain structural modifications enhance antitubercular activity . The presence of the trifluoromethyl group is particularly noted for improving metabolic stability and enhancing bioactivity.
The mechanism by which this compound exerts its biological effects likely involves inhibition of key enzymes or pathways involved in cell proliferation and survival. For example:
- Inhibition of Kinases : Similar compounds have been shown to inhibit fibroblast growth factor receptors (FGFR), which are critical in cancer cell signaling.
Study on Cytotoxicity
A recent study focused on evaluating the cytotoxic effects of various pyrazolo[3,4-b]pyridine derivatives against different cancer cell lines. The results indicated that modifications at specific positions on the pyrazole ring significantly influenced the cytotoxicity profile. The compound was among those tested and exhibited a favorable profile .
Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity of this compound to target proteins involved in tumorigenesis. These studies suggest a strong interaction with pantothenate synthetase from Mycobacterium tuberculosis, indicating potential as an antitubercular agent .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
